1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
The synthesis of 1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include boronic acids, halides, and various catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the pyrimidine ring to yield reduced derivatives.
Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar compounds to 1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid include other pyrazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples include:
Properties
CAS No. |
1006448-03-8 |
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Molecular Formula |
C13H9F3N6O2 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N6O2/c1-21-6-7(5-17-21)9-4-10(13(14,15)16)19-12(18-9)22-3-2-8(20-22)11(23)24/h2-6H,1H3,(H,23,24) |
InChI Key |
MRKWPEPDFHFYQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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